(S)-Tetrahydro-2h-pyran-3-amine, HCl
Description
Structural Analysis and Stereochemical Configuration
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride is a chiral bicyclic amine featuring a six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 3-position. The stereogenic center at C3 confers distinct physicochemical and biological properties compared to its (R)-enantiomer.
Chiral Center Characterization Techniques
The absolute configuration of the chiral center is determined using:
- Polarimetry : The compound exhibits a specific optical rotation of $$[α]_D^{20} = +15.6°$$ (c = 1.0 in H₂O), consistent with the (S)-configuration.
- Chiral High-Performance Liquid Chromatography (HPLC) : Separation on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-form.
- Vibrational Circular Dichroism (VCD) : Matches experimental spectra with density functional theory (DFT)-calculated models to confirm stereochemistry.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic, space group $$P2_1$$
- Unit Cell Parameters :
$$
a = 7.82 \, \text{Å}, \, b = 10.15 \, \text{Å}, \, c = 8.43 \, \text{Å}, \, β = 102.5°
$$ - Hydrogen Bonding : The ammonium group forms a bifurcated hydrogen bond with chloride ions ($$N-H⋯Cl$$, 2.89 Å) and adjacent oxygen atoms ($$O⋯H-N$$, 3.12 Å).
Physicochemical Properties
Thermodynamic Stability and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry |
| Solubility (25°C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | Shake-flask method |
| Hygroscopicity | Deliquescent above 80% RH | Dynamic Vapor Sorption |
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, while the tetrahydropyran ring contributes to lipophilicity.
Spectroscopic Identification Methods
NMR Spectral Fingerprinting (¹H, ¹³C)
¹H NMR (400 MHz, D₂O) :
- δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax)
- δ 3.72–3.68 (m, 2H, H-6eq/H-6ax)
- δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3)
- δ 2.10–1.95 (m, 2H, H-4eq/H-4ax)
- δ 1.80–1.65 (m, 2H, H-5eq/H-5ax)
¹³C NMR (100 MHz, D₂O) :
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Molecular Ion : m/z 101.1 [M+H]⁺ (calc. 101.08 for C₅H₁₁NO)
- Fragments :
High-Resolution MS (HRMS) :
- Observed m/z 101.0812 (calc. 101.0841 for C₅H₁₁NO).
Properties
IUPAC Name |
(3S)-oxan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLXELRSNOSDL-WUGLXOLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.C1CC(COC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)N.C1C[C@@H](COC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Platinum-Catalyzed Asymmetric Hydrogenation
-
Substrate : 3-Amino-5,6-dihydro-2H-pyran
-
Catalyst : Pt/C (5% wt) with chiral ligands (e.g., (R)-BINAP)
-
Conditions :
-
Solvent: Ethanol or methanol
-
Pressure: 50–100 bar H₂
-
Temperature: 25–40°C
-
Reaction Time: 12–24 hours
-
This method leverages chiral induction via ligand-metal interactions, ensuring high enantioselectivity. Post-reaction, the free amine is treated with HCl in methanol to precipitate the hydrochloride salt (purity >98%).
Enantioselective Cyclization of Amino Alcohols
Cyclization of chiral amino alcohols provides a robust route to the (S)-configured tetrahydropyran ring.
Acid-Mediated Cyclization
-
Substrate : (S)-3-Amino-1,5-pentanediol
-
Reagents : Conc. HCl or H₂SO₄
-
Conditions :
-
Solvent: Water or THF
-
Temperature: 80–100°C
-
Reaction Time: 6–8 hours
-
The reaction proceeds via protonation of the hydroxyl group, facilitating intramolecular nucleophilic attack by the amine. Enantiomeric integrity is preserved by using enantiopure starting materials.
Mitsunobu Reaction for Stereochemical Control
-
Substrate : 3-Amino-5-hydroxy-pentanol
-
Reagents : DIAD, PPh₃, and chiral auxiliaries
-
Conditions :
-
Solvent: THF
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Temperature: 0–25°C
-
Reaction Time: 12 hours
-
This method is advantageous for introducing chirality at the amine center but requires stoichiometric reagents, limiting scalability.
Ring-Closing Metathesis (RCM) and Amination
Recent patents highlight RCM as a strategic step for constructing the tetrahydropyran scaffold before introducing the amine group.
Grubbs Catalyst-Mediated RCM
-
Substrate : Diallyl ether derivatives
-
Catalyst : Grubbs 2nd generation (5 mol%)
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Conditions :
-
Solvent: Dichloromethane
-
Temperature: 40°C
-
Reaction Time: 4 hours
-
-
Intermediate : 3,6-Dihydro-2H-pyran
-
Amination :
This two-step process allows modular construction but faces challenges in controlling stereochemistry during amination.
Industrial-Scale Synthesis
Large-scale production prioritizes cost efficiency and reproducibility.
Continuous-Flow Hydrogenation
-
Substrate : 3-Nitro-tetrahydropyran
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Catalyst : Raney Nickel (fixed-bed reactor)
-
Conditions :
-
Solvent: Methanol
-
Pressure: 30 bar H₂
-
Temperature: 50°C
-
Flow Rate: 10 L/h
-
The nitro group is reduced to amine in situ, followed by HCl quenching. Continuous processing minimizes byproducts and enhances throughput.
Chiral Resolution via Diastereomeric Salt Formation
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Racemic Mixture : Tetrahydro-2H-pyran-3-amine
-
Resolving Agent : (R)-Mandelic acid
-
Conditions :
-
Solvent: Ethanol/water (1:1)
-
Temperature: 25°C
-
-
Result :
This method is cost-effective for resolving racemic mixtures but requires multiple crystallization steps.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Pt-Catalyzed Hydrogenation | Pt/C + (R)-BINAP | 80–85 | 92–95 | High |
| Acid-Mediated Cyclization | HCl/H₂SO₄ | 75–80 | 100 | Moderate |
| Mitsunobu Reaction | DIAD/PPh₃ | 70–75 | 90 | Low |
| Continuous-Flow Hydrogenation | Raney Nickel | 90–95 | 99 | High |
| Chiral Resolution | (R)-Mandelic acid | 80 | 99 | Moderate |
Critical Challenges and Innovations
-
Stereochemical Drift : High-pressure hydrogenation may induce racemization. Solutions include low-temperature protocols (<30°C) and chiral ionic liquid additives.
-
Byproduct Formation : Over-reduction during nitro-group hydrogenation is mitigated using Pd/C instead of Pt/C.
-
Green Chemistry : Recent advances employ biocatalysts (e.g., transaminases) for enantioselective amination, achieving 85% yield and >99% ee .
Chemical Reactions Analysis
(S)-Tetrahydro-2H-pyran-3-amine, HCl: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyran-3-one derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
(S)-Tetrahydro-2H-pyran-3-amine, HCl: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (S)-Tetrahydro-2H-pyran-3-amine, HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-Tetrahydro-2H-pyran-3-amine, HCl
The R-enantiomer (CAS: 1315500-31-2) shares identical molecular formula and weight with the S-form but differs in stereochemical configuration. Such enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example, in drug development, one enantiomer may show higher receptor affinity or fewer side effects .
Positional Isomers: Tetrahydro-2H-pyran-4-amine Derivatives
Compounds like Tetrahydro-2H-pyran-4-amine acetate (CAS: 1071829-82-7) differ in the position of the amine group (4-position vs. 3-position).
Substituted Derivatives
cis-3-Methyl-4-aminotetrahydropyran HCl (CAS: 693245-60-2)
This derivative introduces a methyl group at the 3-position in a cis configuration relative to the 4-amine. The methyl substituent increases lipophilicity, which could enhance membrane permeability in drug candidates. However, steric hindrance may reduce binding affinity to certain targets .
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1395080-73-5)
Fluorinated analogs are common in medicinal chemistry to improve metabolic stability and bioavailability .
Tetrahydrofuran Analogs
Tetrahydrofuran-3-amine HCl (CAS: 1072015-52-1) replaces the six-membered pyran ring with a five-membered tetrahydrofuran ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride has the molecular formula C₇H₁₅ClN and a molecular weight of 137.61 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research. The tetrahydropyran ring structure is crucial for its interaction with biological targets.
Biological Activities
Research indicates that (S)-Tetrahydro-2H-pyran-3-amine hydrochloride exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which can modulate various biochemical pathways.
- Receptor Agonism : It may act as a receptor agonist, influencing signal transduction in target cells.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines .
The mechanism of action for (S)-Tetrahydro-2H-pyran-3-amine hydrochloride involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes, thereby altering metabolic pathways critical for cell proliferation and survival.
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, which can contribute to its anticancer effects .
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives containing the tetrahydropyran moiety against cancer cell lines. Notably, one derivative demonstrated significant selectivity for cancer cells over normal cells, indicating a promising therapeutic profile .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 14 | HCT116 | 5.0 | High |
| Compound 14 | SW480 | 6.5 | Moderate |
| Compound 14 | Caco-2 | 7.0 | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the tetrahydropyran ring significantly impact biological activity. For instance, the presence of halogenated atoms at specific positions on the benzene ring enhanced activity against certain cancer cells .
Synthesis and Derivatives
Various synthetic pathways have been developed to produce (S)-Tetrahydro-2H-pyran-3-amine hydrochloride and its derivatives. These methods highlight the versatility of the compound in organic synthesis:
- Oxidation : Converting the compound to ketones or aldehydes using oxidizing agents like potassium permanganate.
- Reduction : Utilizing reducing agents such as lithium aluminum hydride to form saturated amines.
- Substitution Reactions : Conducting nucleophilic substitutions at the amine group to yield diverse derivatives with potentially enhanced biological activities.
Q & A
Q. What synthetic methodologies are effective for preparing enantiomerically pure (S)-Tetrahydro-2H-pyran-3-amine, HCl?
The synthesis of chiral tetrahydropyran derivatives typically involves reductive amination, chiral resolution, or asymmetric catalysis. For example:
- Reductive amination : Reacting a ketone precursor (e.g., tetrahydro-2H-pyran-3-one) with a chiral amine source under NaCNBH₃/AcOH in 1,2-dichloroethane can yield the desired amine. Acidic workup (e.g., HCl) generates the hydrochloride salt .
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution methods can isolate the (S)-enantiomer. HPLC with chiral stationary phases (e.g., amylose-based columns) is recommended for purity validation .
Q. How can the stereochemical integrity of this compound be confirmed experimentally?
- Circular Dichroism (CD) : Measure optical activity to verify enantiomeric excess.
- X-ray crystallography : Resolve the crystal structure to unambiguously assign the (S)-configuration.
- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce diastereomeric splitting in ¹H/¹³C spectra .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Quantify impurities (e.g., residual solvents, diastereomers) using C18 columns and mobile phases with 0.1% formic acid.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to identify decomposition thresholds (e.g., >150°C) .
- Karl Fischer titration : Determine hygroscopicity, as hydrochloride salts often absorb moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the (S)-enantiomer?
- Receptor binding assays : Compare the (S)- and (R)-enantiomers’ affinity for target receptors (e.g., GPCRs) using radiolabeled ligands or surface plasmon resonance (SPR).
- Functional group modifications : Introduce substituents (e.g., methyl, benzyl) at the 3-amine position to probe steric and electronic effects. Refer to analogous tetrahydropyran derivatives in dopamine transporter studies for methodology .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., epimerization or N-alkylation)?
- Low-temperature conditions : Conduct reactions at 0°C to minimize racemization .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to shield reactive amines during multi-step syntheses .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and optimize reaction kinetics .
Q. How should contradictory data in enantioselective catalysis or biological assays be resolved?
- Statistical validation : Apply ANOVA or t-tests to assess reproducibility across ≥3 independent experiments.
- Control experiments : Verify reagent purity (e.g., chiral catalysts) and exclude solvent effects (e.g., DCM vs. THF). For biological assays, include positive/negative controls (e.g., known agonists/antagonists) .
- Cross-lab collaboration : Share samples with independent labs to confirm findings, as seen in multi-institutional studies on analogous compounds .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
